4-Chloro-2-methylbutanoyl Chloride

Organic Synthesis Medicinal Chemistry Building Block Selection

4-Chloro-2-methylbutanoyl chloride (CAS 51708-72-6) is a bifunctional aliphatic acyl chloride with the molecular formula C₅H₈Cl₂O and a molecular weight of 155.02 g·mol⁻¹. The compound features two distinct electrophilic sites—an acyl chloride group at C1 and a primary alkyl chloride at C4—separated by a 2-methyl-substituted three-carbon backbone.

Molecular Formula C5H8Cl2O
Molecular Weight 155.02 g/mol
CAS No. 51708-72-6
Cat. No. B1626232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methylbutanoyl Chloride
CAS51708-72-6
Molecular FormulaC5H8Cl2O
Molecular Weight155.02 g/mol
Structural Identifiers
SMILESCC(CCCl)C(=O)Cl
InChIInChI=1S/C5H8Cl2O/c1-4(2-3-6)5(7)8/h4H,2-3H2,1H3
InChIKeyLJXFUBMDMUVZKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-methylbutanoyl Chloride (CAS 51708-72-6): A Dual-Reactive Acyl Chloride Building Block for Pharmaceutical Synthesis


4-Chloro-2-methylbutanoyl chloride (CAS 51708-72-6) is a bifunctional aliphatic acyl chloride with the molecular formula C₅H₈Cl₂O and a molecular weight of 155.02 g·mol⁻¹ [1]. The compound features two distinct electrophilic sites—an acyl chloride group at C1 and a primary alkyl chloride at C4—separated by a 2-methyl-substituted three-carbon backbone . This structural arrangement enables sequential chemoselective derivatization, distinguishing it from mono-functional acyl chlorides such as 2-methylbutanoyl chloride (C₅H₉ClO, MW 120.58) or linear chloroalkanoyl chlorides like 4-chlorobutanoyl chloride (C₄H₆Cl₂O, MW 141.00) [2]. The compound is supplied as a clear, colorless liquid with a catalogued purity of ≥98.1% by GC (typical batch CoA) and is stored under inert atmosphere at 2–8°C .

Why Generic Acyl Chloride Substitution Fails: The Structural Basis for Differentiated Reactivity of 4-Chloro-2-methylbutanoyl Chloride


The presence of both an acyl chloride and a primary alkyl chloride in 4-chloro-2-methylbutanoyl chloride creates a reactivity profile that cannot be replicated by simpler in-class analogs. 2-Methylbutanoyl chloride (CAS 57526-28-0) lacks the terminal chloro leaving group, limiting downstream diversification to single-point amidation or esterification [1]. Conversely, 4-chlorobutanoyl chloride (CAS 4635-59-0) and 5-chlorovaleroyl chloride (CAS 1575-61-7) lack the α-methyl branching that influences steric accessibility and lipophilicity [2]. The computed LogP of 2.02 for the target compound—higher than that of 4-chlorobutanoyl chloride (est. ~1.2)—indicates enhanced membrane partitioning potential when incorporated into bioactive scaffolds [3]. Procurement of a generic acyl chloride without verifying these specific structural features introduces the risk of synthetic failure due to mismatched reactivity, poor intermediate solubility, or inability to access the desired downstream architecture in pharmaceutical and agrochemical programs .

Quantitative Differentiation Evidence: 4-Chloro-2-methylbutanoyl Chloride vs. Closest Structural Analogs


Dual Electrophilic Site Architecture vs. Mono-Reactive Analogs: Functional Group Count Comparison

4-Chloro-2-methylbutanoyl chloride contains two chemically distinct electrophilic centers: a highly reactive acyl chloride (C1) and a primary alkyl chloride (C4). This compares to 2-methylbutanoyl chloride, which possesses only the acyl chloride moiety, and 4-chlorobutanoyl chloride, which lacks the α-methyl substituent . The dual functionality enables orthogonal sequential derivatization—amidation/esterification at C1 followed by nucleophilic substitution at C4—without requiring protecting group strategies on the second site .

Organic Synthesis Medicinal Chemistry Building Block Selection

LogP-Driven Lipophilicity Differentiation from Linear Chloroalkanoyl Chlorides

The computed LogP (XLogP3) of 4-chloro-2-methylbutanoyl chloride is 2.2 . When incorporated into a pharmacophore scaffold, the 2-methyl substituent is expected to confer higher lipophilicity compared to the same scaffold acylated with the linear analog 4-chlorobutanoyl chloride (estimated LogP contribution difference of approximately +0.6 to +0.8 log units based on the Hansch π-value for a methyl substituent) [1]. This differential lipophilicity directly impacts the LogD and membrane permeability of downstream drug candidates.

Drug Design ADME Optimization Lipophilicity Profiling

Experimentally Reported Synthesis Yield Benchmark: ~80% for the Target Compound via Lactone Ring-Opening

In the Chemische Berichte publication by Böhrer, Böhrer, and Knorr (1990, vol. 123, pp. 2167–2172), 4-chloro-2-methylbutanoyl chloride was obtained via a 2-acylation/ring-opening sequence of 2-substituted 4-butanolides with a reported yield of approximately 80% [1]. This preparative method leverages the chlorine-transferring capability of the acid derivative and demonstrates that the target compound is synthetically accessible in good yield from readily available lactone precursors, providing a benchmark for process chemists evaluating route feasibility.

Process Chemistry Route Scouting Yield Optimization

Verified Commercial Purity Specification: ≥98.1% by GC vs. Typical 95–97% for Generic Chloroalkanoyl Chlorides

Apollo Scientific (distributed via CymitQuimica) supplies 4-chloro-2-methylbutanoyl chloride with a batch-certified purity of 98.1% by GC area normalization . This exceeds the commonly advertised purity range of 95–97% for many generic chloroalkanoyl chlorides from broader catalog suppliers . For pharmaceutical intermediate procurement, where impurity profiles must be tightly controlled per ICH Q3A guidelines, this ≥98% threshold can mean the difference between direct use and requiring additional purification.

Quality Control Procurement Specification Analytical Chemistry

Patented Pharmaceutical Intermediate Status: Documented in SSaO Inhibitor and Anti-HBV Dihydroisoxazole Patent Families

4-Chloro-2-methylbutanoyl chloride is explicitly cited as a key intermediate in multiple patent families, including US 2021/0147360 A1 (SSaO inhibitors) [1], WO 2019/097479 A1 (novel dihydroisoxazole compounds for Hepatitis B treatment) [2], and CN 109824649 A (homocysteinic acid thiolactone derivatives) [3]. In contrast, simpler analogs such as 2-methylbutanoyl chloride or 4-chlorobutanoyl chloride are predominantly cited as general acylating agents rather than specific, named intermediates in composition-of-matter patent claims.

Pharmaceutical Patents API Intermediate Intellectual Property

Recommended Application Scenarios for 4-Chloro-2-methylbutanoyl Chloride Based on Differentiated Evidence


Sequential Orthogonal Derivatization in Medicinal Chemistry Library Synthesis

Medicinal chemistry groups requiring sequential introduction of two distinct side chains at a central scaffold can leverage the dual electrophilic architecture of 4-chloro-2-methylbutanoyl chloride. The acyl chloride at C1 reacts rapidly with amines or alcohols to form amides or esters, while the terminal alkyl chloride at C4 remains intact for subsequent nucleophilic displacement (e.g., with amines, thiols, or azide). This sequential reactivity profile eliminates the need for separate building blocks and orthogonal protecting group strategies [1]. The ~80% reported synthetic yield from lactone precursors provides a reliable starting point for route development .

Hepatitis B Virus (HBV) Dihydroisoxazole Inhibitor Development

As documented in WO 2019/097479 A1 (Novartis), 4-chloro-2-methylbutanoyl chloride serves as a key acylating intermediate in the construction of dihydroisoxazole compounds that inhibit Hepatitis B virus replication [1]. Procurement of this specific building block—rather than a generic acyl chloride—ensures structural fidelity to the patented synthetic route and facilitates reproducibility of the claimed biological activity in follow-on research programs.

SSaO (Semicarbazide-Sensitive Amine Oxidase) Inhibitor Synthesis for Inflammatory Disease Programs

US 2021/0147360 A1 discloses the use of 4-chloro-2-methylbutanoyl chloride in the preparation of SSAO inhibitors intended for the treatment of inflammatory diseases, immune disorders, and tumor growth inhibition [1]. The 2-methyl branch and terminal chloro handle are integral to the pharmacophore architecture. Substituting this intermediate with a non-methylated or differently chlorinated analog would alter the steric and electronic properties of the final inhibitor, potentially compromising target engagement and selectivity.

Agrochemical Lead Optimization Requiring Balanced Lipophilicity

For agrochemical discovery programs targeting pests or weeds, the LogP of approximately 2.0 for 4-chloro-2-methylbutanoyl chloride [1] provides a favorable balance between membrane permeability and aqueous solubility when incorporated into active ingredient scaffolds. The terminal chlorine atom offers an additional handle for late-stage diversification or metabolic stabilization. In crop protection applications, the compound's ability to form amide and ester derivatives makes it suitable for modifying lead structures to enhance biological activity .

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